Near-Coplanar Conformation vs. the Twisted 1-Imidazolyl Isomer: Crystallographic Dihedral Angle Comparison
The 2-imidazolyl isomer is essentially flat: single-crystal X-ray diffraction gives a dihedral angle between the imidazole ring and the benzene-1,4-diyl fragment of 2.9°, and the angle between the benzene ring and the carboxylate group is 5.12°, meaning the entire π-system is nearly coplanar [1]. The molecule crystallizes as an inner salt (imidazolium carboxylate), forming robust N–H···O hydrogen bonds [N···O = 2.564(3) Å and 2.751(3) Å] [1]. In contrast, the 1-imidazolyl isomer (CAS 17616-04-5) shows a dihedral angle of 14.5(1)° between the imidazole and benzene rings, disrupting conjugation and preventing the inner-salt motif. This 5× larger twist angle directly affects the electronic communication between the donor groups and the aromatic spacer [2].
| Evidence Dimension | Imidazole–benzene dihedral angle (degree of co-planarity) |
|---|---|
| Target Compound Data | 2.9° (imidazole vs. benzene); 5.12° (benzene vs. carboxylate); orthorhombic Pca2₁; inner-salt zwitterion [1] |
| Comparator Or Baseline | 4-(1H-Imidazol-1-yl)benzoic acid (CAS 17616-04-5): 14.5(1)° dihedral angle; neutral form; O–H···N chains; monoclinic P2₁/c [2] |
| Quantified Difference | Dihedral angle is 5× smaller for the 2-isomer (2.9° vs 14.5°). The 2-isomer adopts an inner-salt structure absent in the 1-isomer. |
| Conditions | Single-crystal X-ray diffraction at 296 K for both structures. |
Why This Matters
The near-planarity of the 2-isomer maximizes π-conjugation across the entire molecule, resulting in distinct electronic absorption profiles and more predictable, rigid ligand geometry for engineering coordination networks—a buyer selecting the wrong isomer will obtain a twisted ligand that cannot replicate the topology of published frameworks.
- [1] Feng X, Shi ZQ, Song HL, Wu XH. Crystal structure of 4-(4H-imidazol-2-yl)benzoic acid, C10H8N2O2. Z. Kristallogr. NCS, 2013, 228(1): 105–106. DOI: 10.1524/ncrs.2013.0067. View Source
- [2] Huang M, et al. 4-(Imidazol-1-yl)benzoic acid. Acta Crystallographica Section E, 2011, E67: o764. DOI: 10.1107/S1600536811003345. View Source
